3-(3-Methoxyphenoxymethyl)phenylZinc bromide
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Overview
Description
3-(3-methoxyphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the field of synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(3-methoxyphenoxymethyl)phenylzinc bromide typically involves the reaction of 3-(3-methoxyphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting solution is then filtered to remove any unreacted zinc and other impurities .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize the formation of the desired organozinc compound .
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules .
Scientific Research Applications
3-(3-methoxyphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biological molecules, such as peptides and proteins, through selective coupling reactions.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenoxymethyl)phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Phenylzinc bromide: A simpler organozinc compound used in similar coupling reactions.
Benzylzinc bromide: Another organozinc compound with a benzyl group, used in organic synthesis.
tert-Butylzinc bromide: An organozinc compound with a tert-butyl group, used in various chemical reactions.
Uniqueness
3-(3-methoxyphenoxymethyl)phenylzinc bromide is unique due to the presence of the methoxyphenoxymethyl group, which can provide additional reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules where specific functional groups are required .
Properties
Molecular Formula |
C14H13BrO2Zn |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methoxy-3-(phenylmethoxy)benzene |
InChI |
InChI=1S/C14H13O2.BrH.Zn/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
JSDZJRFJNVFOCO-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
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